molecular formula C33H37N7O B12354424 3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one

Cat. No.: B12354424
M. Wt: 547.7 g/mol
InChI Key: KEFVUSWKTHXZHV-UHFFFAOYSA-N
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Description

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one is a complex organic compound that features a variety of functional groups, including a triazole ring, a piperidine ring, and a naphthyridine ring

Preparation Methods

The synthesis of 3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazole and piperidine intermediates, which are then coupled with the naphthyridine core. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. The piperidine and naphthyridine rings may also contribute to the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C33H37N7O

Molecular Weight

547.7 g/mol

IUPAC Name

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one

InChI

InChI=1S/C33H37N7O/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29/h1-12,16,25-28,30,36H,13-15,17-21H2,(H,35,41)(H,37,38,39)

InChI Key

KEFVUSWKTHXZHV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2C1NC(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)CN5CCC(CC5)C6=NC(=NN6)C7=CC=CC=N7

Origin of Product

United States

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